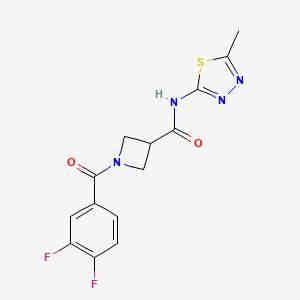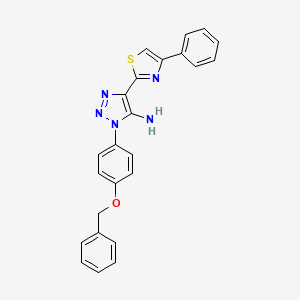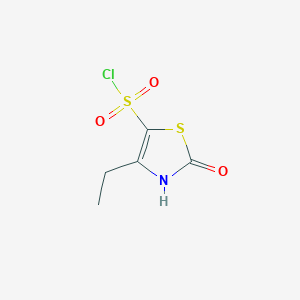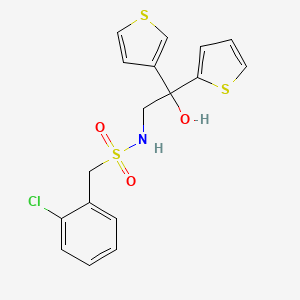
1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H12F2N4O2S and its molecular weight is 338.33. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Anticancer Evaluation
A study by Tiwari et al. (2017) involved the microwave-assisted synthesis of novel Schiff’s bases containing a thiadiazole scaffold, which is closely related to the core structure of interest. These compounds were evaluated for their anticancer activity against a panel of human cancer cell lines, demonstrating promising results. The study also included molecular docking and ADMET prediction, highlighting the potential of these compounds as anticancer agents (Tiwari et al., 2017).
Synthesis of Novel Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, incorporating thiadiazole units, which exhibited significant anti-inflammatory and analgesic activities. This study provides insight into the therapeutic potential of compounds with thiadiazole motifs, suggesting possible applications for the chemical structure (Abu‐Hashem et al., 2020).
Effects on DNA Methylation Level
Research by Hovsepyan et al. (2019) focused on the synthesis of new 1,2,4-triazoles and 1,3,4-thiadiazoles derivatives, including those with carboxamide groups, and their ability to inhibit tumor DNA methylation in vitro. This indicates a potential application in epigenetic therapy or as a tool in cancer research (Hovsepyan et al., 2019).
Antimicrobial Activities
A study by Jadhav et al. (2017) evaluated the antimicrobial activities of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which share a similar structural motif with the compound of interest. These compounds demonstrated moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).
Synthesis of Heterocycles with Antifungal and Antibacterial Activities
Shukla and Srivastava (2008) synthesized new thiadiazoles and azetidine-containing compounds from benzotriazole, evaluating their antifungal and antibacterial activities. This study highlights the versatility of thiadiazole and azetidine moieties in developing compounds with significant bioactivity, suggesting potential research applications for the compound (Shukla & Srivastava, 2008).
properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O2S/c1-7-18-19-14(23-7)17-12(21)9-5-20(6-9)13(22)8-2-3-10(15)11(16)4-8/h2-4,9H,5-6H2,1H3,(H,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCBIYCVCCDIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2358508.png)
![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2358509.png)
![N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2358512.png)

![1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2358514.png)
![N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2358517.png)
![methyl 2-(9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2358518.png)


![N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358521.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2358526.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2358528.png)
